Welcome to the BenchChem Online Store!
molecular formula C8H7NOS B011606 Benzo[d]thiazol-6-ylmethanol CAS No. 19989-66-3

Benzo[d]thiazol-6-ylmethanol

Cat. No. B011606
M. Wt: 165.21 g/mol
InChI Key: OZGXSRLIKDPNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07358235B2

Procedure details

To a suspension of 76 mg of LiAlH4 in dry THF (20 mL) under N2 was added dropwise and at 0° C. a solution of ester 39 (207 mg, 1 mmol) in dry THF (6.7 ml). After 2 h. the ice bath was removed and the mixture was stirred overnight at room temperature, then cooled to 0° C. The excess of LiAlH4 was destroyed very cautiously by a saturated solution of NH4Cl. The organic layer was removed and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried (Na2CO3) and evaporated, obtaining an orange oil that was purified by column chromatography, eluting with EtOAc/MeOH (90/10). 1H NMR (CD3OD): δ 9.20 (s, 1H), 8.02 (m, 2H), 7.53 (d, 1H, J=8.04 Hz), 4.76 (s, 2H).
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
207 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[S:7]1[C:11]2[CH:12]=[C:13]([C:16](OCC)=[O:17])[CH:14]=[CH:15][C:10]=2[N:9]=[CH:8]1>C1COCC1>[S:7]1[C:11]2[CH:12]=[C:13]([CH2:16][OH:17])[CH:14]=[CH:15][C:10]=2[N:9]=[CH:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
207 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C(=O)OCC
Name
Quantity
6.7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h. the ice bath was removed
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The excess of LiAlH4 was destroyed very cautiously by a saturated solution of NH4Cl
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
obtaining an orange oil that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/MeOH (90/10)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
S1C=NC2=C1C=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.